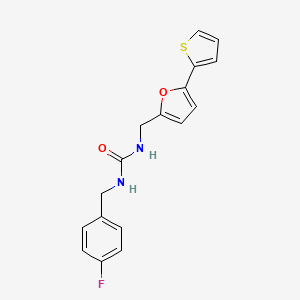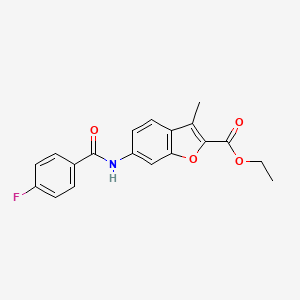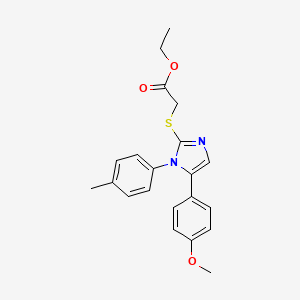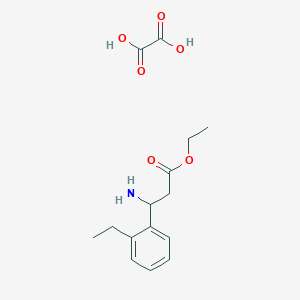
1-(4-Fluorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Fluorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to a class of compounds known as urea derivatives, which have been extensively studied for their pharmacological properties.
Scientific Research Applications
Synthesis and Characterization
Complex Molecule Synthesis : The synthesis of complex molecules like "1-(5-chloro-2-{2-[(2R)-4-(4-[18F]fluorobenzyl)-2-methylpiperazin-1-yl]-2-oxoethoxy}phenyl)urea" demonstrates advanced techniques in the field of radiopharmaceuticals, where fluorine-18 labeling is used for PET imaging agents. Such processes are crucial for developing new diagnostic tools in medicine (Mäding et al., 2006).
Antibacterial and Antifungal Properties : The synthesis of urea and thiourea derivatives, like "1,3-bis[(E)-furan-2-yl)methylene]urea" and its thiourea counterpart, and their screening for antibacterial and antifungal activities highlight the potential of such compounds in developing new antimicrobial agents. These studies also incorporate computational and quantum chemical calculations to understand their molecular properties better (Alabi et al., 2020).
C-H Bond Activation : Research on the activation and borylation of furans and thiophenes catalyzed by iron complexes sheds light on new methods of creating complex organic molecules, potentially leading to new materials and pharmaceuticals (Hatanaka et al., 2010).
Applications in Materials Science
Electrochemical Properties : Studies on the electrochemical polymerization of monomers to create polymers with low bandgap values and electrochromic properties are foundational for developing new materials for electronics and photonics. This research highlights the role of different donor units in modifying the electronic properties of materials (Çakal et al., 2021).
Photoluminescence and Excimer Emission : The study of light-emitting polymers and their photoluminescence characteristics is crucial for developing new optical materials, which can be used in various applications from sensors to display technologies. Such research explores the effects of functional groups and molecular structure on the emission properties of polymers (Fehervari et al., 2003).
Potential Drug Development Applications
- VEGFR-2/PDGFR Dual Inhibitors : The development of VEGFR-2/PDGFR dual inhibitors as potential PET biomarkers illustrates the application of complex urea derivatives in creating molecular imaging agents for studying angiogenic processes, crucial for cancer research and therapy (Ilovich et al., 2008).
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(5-thiophen-2-ylfuran-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S/c18-13-5-3-12(4-6-13)10-19-17(21)20-11-14-7-8-15(22-14)16-2-1-9-23-16/h1-9H,10-11H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQKQRMKOURPHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)CNC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide](/img/structure/B2880851.png)



![2-(4-chlorophenoxy)-N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methylpropanamide](/img/structure/B2880860.png)





![N-(4-{[(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B2880867.png)
![2-amino-N-benzyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2880870.png)
![N-(3-chlorophenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2880871.png)
![1-(benzo[d]oxazol-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2880872.png)